![molecular formula C54H72F12N6P2Ru+ B13001305 Tris[4,4'-di-tert-butyl-(2,2')-bipyridine]ruthenium(III)](/img/structure/B13001305.png)
Tris[4,4'-di-tert-butyl-(2,2')-bipyridine]ruthenium(III)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris[4,4’-di-tert-butyl-(2,2’)-bipyridine]ruthenium(III) dihexafluorophosphate is a coordination compound known for its distinctive red color and remarkable optical and electrochemical properties . This compound is widely used in various scientific fields due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tris[4,4’-di-tert-butyl-(2,2’)-bipyridine]ruthenium(III) dihexafluorophosphate is typically synthesized through a chemical reaction involving the oxidation of Tris[4,4’-di-tert-butyl-(2,2’)-bipyridine]ruthenium(II) in the presence of hexafluorophosphate . The reaction is carried out under inert atmosphere conditions to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the compound is produced by dissolving Tris[4,4’-di-tert-butyl-(2,2’)-bipyridine]ruthenium(II) in a hexafluorophosphate solution and then oxidizing it. The process is carefully controlled to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Tris[4,4’-di-tert-butyl-(2,2’)-bipyridine]ruthenium(III) dihexafluorophosphate undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in photoredox catalysis.
Reduction: It can be reduced back to its ruthenium(II) form.
Substitution: Ligand exchange reactions can occur under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include amines, alcohols, and cyclopropyl ketones. The reactions are often carried out under visible light irradiation, making use of the compound’s photoredox catalytic properties .
Major Products Formed
The major products formed from these reactions include polysubstituted furans, phosphonylated amines, and oxidized alcohols .
Scientific Research Applications
Tris[4,4’-di-tert-butyl-(2,2’)-bipyridine]ruthenium(III) dihexafluorophosphate has a wide range of applications in scientific research:
Chemistry: It is used as a photoredox catalyst in various organic synthesis reactions.
Biology: It is employed in the study of biological redox processes and as a probe in bioimaging.
Medicine: The compound is investigated for its potential use in photodynamic therapy.
Industry: It is used in the development of organic light-emitting diodes and other optoelectronic devices.
Mechanism of Action
The compound exerts its effects primarily through photoredox catalysis. Upon irradiation with visible light, it undergoes a transition to an excited state, which can then participate in electron transfer reactions. This property makes it an effective catalyst for various oxidative and reductive transformations .
Comparison with Similar Compounds
Similar Compounds
- Tris[4,4’-di-tert-butyl-(2,2’)-bipyridine]ruthenium(II) dihexafluorophosphate
- Tris[4,4’-di-tert-butyl-(2,2’)-bipyridine]ruthenium(III) dihexafluorophosphate
Uniqueness
What sets Tris[4,4’-di-tert-butyl-(2,2’)-bipyridine]ruthenium(III) dihexafluorophosphate apart from similar compounds is its exceptional stability and efficiency as a photoredox catalyst. Its ability to facilitate a wide range of transformations under mild conditions makes it a valuable tool in both academic and industrial research .
Properties
Molecular Formula |
C54H72F12N6P2Ru+ |
|---|---|
Molecular Weight |
1196.2 g/mol |
IUPAC Name |
4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;ruthenium(3+);dihexafluorophosphate |
InChI |
InChI=1S/3C18H24N2.2F6P.Ru/c3*1-17(2,3)13-7-9-19-15(11-13)16-12-14(8-10-20-16)18(4,5)6;2*1-7(2,3,4,5)6;/h3*7-12H,1-6H3;;;/q;;;2*-1;+3 |
InChI Key |
RNKRIYNRQYHSLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


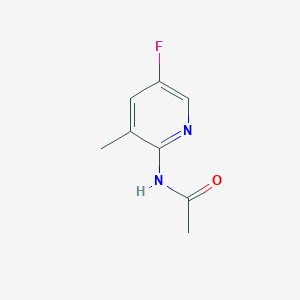
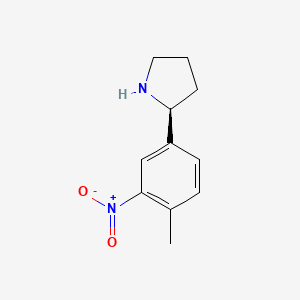
![4,5,6,7-Tetrafluoro-1H-benzo[d]imidazole](/img/structure/B13001237.png)
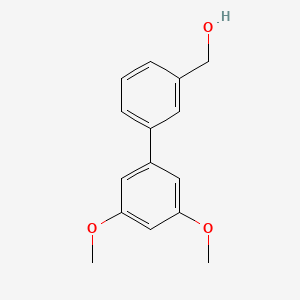
![3-(Hydroxymethyl)bicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B13001259.png)

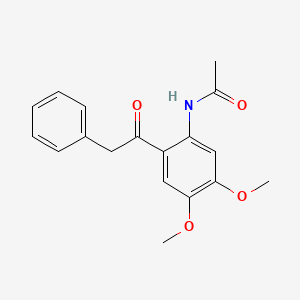
![6-Oxo-1,6-dihydro-[2,3'-bipyridine]-5-carbaldehyde](/img/structure/B13001279.png)
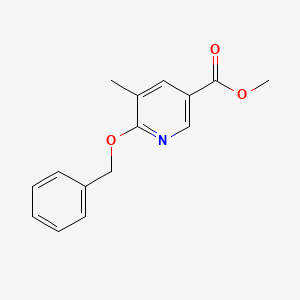

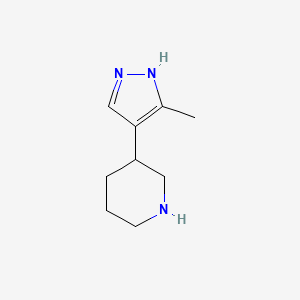

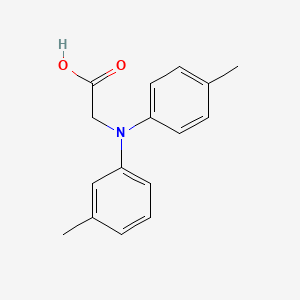
![2-Azabicyclo[5.1.0]octane](/img/structure/B13001303.png)
